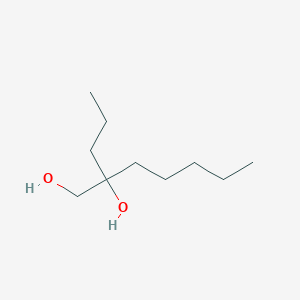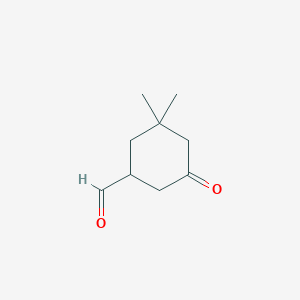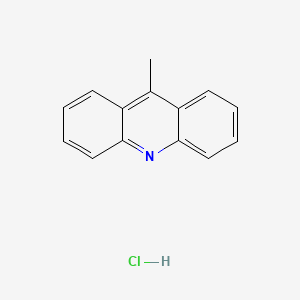
9-Methylacridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylacridine;hydrochloride: is a chemical compound with the molecular formula C14H11N·HCl. It is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine typically involves the Ullmann reaction, where N-phenylanthranilic acid is stirred in phosphorus oxychloride (POCl3) to afford 9-chloroacridine. This intermediate is then subjected to further reactions to introduce the methyl group at the 9th position .
Industrial Production Methods: Industrial production of 9-Methylacridine;hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .
化学反应分析
Types of Reactions: 9-Methylacridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
科学研究应用
Chemistry: 9-Methylacridine;hydrochloride is used as a precursor in the synthesis of various acridine derivatives, which are important in organic synthesis and materials science .
Biology: In biological research, acridine derivatives are used as fluorescent dyes for staining nucleic acids and proteins. They are also studied for their potential as DNA intercalators .
Medicine: Acridine derivatives, including this compound, have shown promise as anti-cancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes .
Industry: In the industrial sector, acridine derivatives are used as corrosion inhibitors for metals and as components in the production of dyes and pigments .
作用机制
The mechanism of action of 9-Methylacridine;hydrochloride primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent .
相似化合物的比较
- 9-Carboxyacridine
- 9-Aminoacridine
- Acriflavine
- Proflavine
Comparison:
- 9-Methylacridine;hydrochloride is unique due to its specific substitution at the 9th position with a methyl group, which influences its chemical reactivity and biological activity.
- 9-Carboxyacridine and 9-Aminoacridine have different substituents at the 9th position, leading to variations in their chemical properties and applications .
- Acriflavine and Proflavine are known for their antibacterial properties and are used as disinfectants, whereas this compound is more focused on anti-cancer research .
属性
CAS 编号 |
64002-60-4 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC 名称 |
9-methylacridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14;/h2-9H,1H3;1H |
InChI 键 |
KYRGJAWFJMXYGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CC2=NC3=CC=CC=C13.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


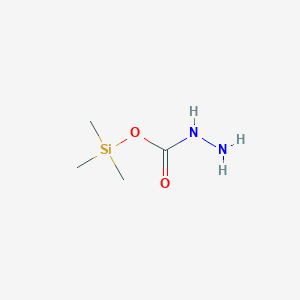
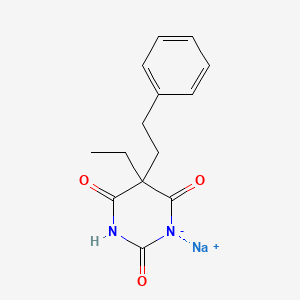

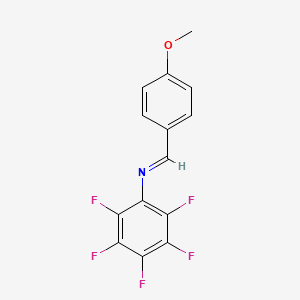
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)

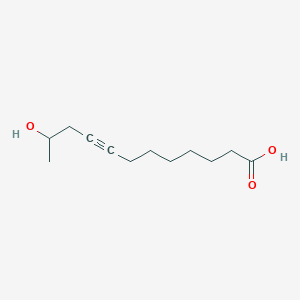
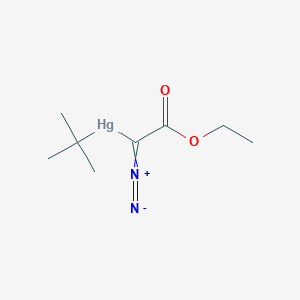

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)


